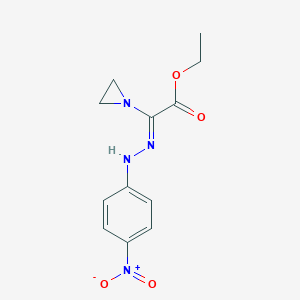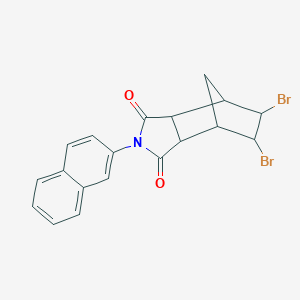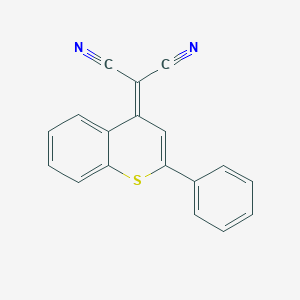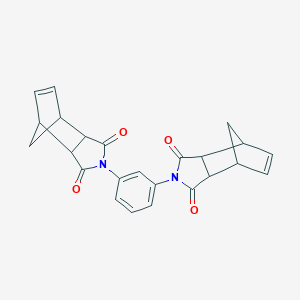
2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for WAY-294627 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
WAY-294627 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
WAY-294627 has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its antiallergic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-294627 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in allergic responses, thereby modulating the activity of these targets and reducing allergic symptoms .
Comparison with Similar Compounds
WAY-294627 can be compared with other similar compounds, such as:
- WAY-204688
- WAY-100135
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
These compounds share structural similarities but may differ in their specific biological activities and applications. WAY-294627 is unique in its specific antiallergic effects and its potential for various scientific research applications .
Properties
CAS No. |
159180-93-5 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3g/mol |
IUPAC Name |
2,6-dimethyl-1,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-13-17(15-9-5-3-6-10-15)18(21)19-14(2)20(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
IBNVFHOFSRSVAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
solubility |
41.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-Biphenyl]-4-yl-5-[4-(5-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B377032.png)
![5-[1,1'-biphenyl]-4-yl-1,3-diphenyl-1H-pyrazole](/img/structure/B377033.png)
![N-[(E)-phenazin-2-ylmethylideneamino]aniline](/img/structure/B377037.png)




![4-[(1,3-benzoxazol-2-ylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377043.png)
![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377049.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377050.png)
![N-[2-(benzylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377053.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)
